molecular formula C15H14BrNO3 B5728350 N-(3-bromophenyl)-2,6-dimethoxybenzamide

N-(3-bromophenyl)-2,6-dimethoxybenzamide

Cat. No.: B5728350
M. Wt: 336.18 g/mol
InChI Key: DHKLETXENABCQQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,6-dimethoxybenzamide is a synthetic benzamide derivative with the molecular formula C15H14BrNO3 and a molecular weight of 336.19 g/mol. This compound is provided as a high-purity material, making it a valuable building block for medicinal chemistry and chemical biology research. The structure features a benzamide core, a well-explored scaffold in drug discovery known to yield compounds with diverse biological activities . The specific substitution pattern with a 3-bromophenyl group and 2,6-dimethoxybenzoyl group classifies it among substituted benzanilides, a class of compounds that has demonstrated significant potential in scientific research and should not be overlooked . Benzamide analogues have been extensively investigated for their antiproliferative properties. Structurally related compounds have shown potent activity against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), breast cancer (MCF-7), and colon cancer (HTC-116, HT29), by acting as antitubulin agents . This mechanism involves the disruption of microtubule dynamics, which inhibits cell division and can lead to apoptosis, making such compounds attractive leads for anticancer drug development . Beyond oncology, the benzamide core is a privileged structure in medicinal chemistry. The presence of methoxy groups can enhance the compound's lipophilicity, which may improve cell membrane permeability and metabolic stability compared to their hydroxylated counterparts . This compound is intended for use in research applications such as pharmaceutical intermediate synthesis, hit-to-lead optimization campaigns, and the exploration of new biologically active chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-12-7-4-8-13(20-2)14(12)15(18)17-11-6-3-5-10(16)9-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKLETXENABCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2,6-dimethoxybenzamide typically involves the following steps:

    Bromination: The starting material, 3-bromoaniline, is prepared by brominating aniline using bromine in the presence of a catalyst such as iron(III) bromide.

    Methoxylation: The brominated aniline is then subjected to methoxylation to introduce methoxy groups at the 2 and 6 positions of the benzene ring. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.

    Amidation: The final step involves the formation of the benzamide by reacting the methoxylated bromophenyl compound with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the methoxy groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzamides.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

N-(3-bromophenyl)-2,6-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The 2,6-dimethoxybenzamide scaffold is a common feature among the compounds discussed below. Variations in the substituent on the amide nitrogen significantly influence their biological activity and physicochemical properties.

Comparative Analysis of Key Compounds

Table 1: Structural and Functional Comparison
Compound Name & Reference Substituent on Amide Nitrogen Key Biological Activity Physicochemical Properties
N-(3-Bromophenyl)-2,6-dimethoxybenzamide 3-Bromophenyl Not explicitly reported Bromine increases molecular weight (336.18 g/mol); moderate lipophilicity
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) 3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl Herbicide (inhibits plant cell wall synthesis) Lipophilic (logP ~4.2), crystalline solid, used in soil applications
Remoxipride ((S)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide) (S)-3-Bromo-pyrrolidinylmethyl Dopamine D₂ receptor antagonist Chiral center, polar functional groups enhance CNS penetration
PC5 (N-(5-chloro-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide) 5-Chloro-4-(4-trifluoromethylphenyl)oxazol-2-yl TRPV3 antagonist (IC₅₀ = 2.63 µM) Halogenated substituents enhance binding affinity; moderate solubility
FK866 Analog (Compound 8) Quinolinyl-ethylamino Anti-proliferative (IC₅₀ = 0.004 nM in PDAC cells) High potency due to extended π-system and hydrogen-bonding motifs

Physicochemical and Pharmacokinetic Properties

Table 2: Key Property Comparison
Property This compound Isoxaben PC5
Molecular Weight 336.18 g/mol 332.39 g/mol ~432.4 g/mol
logP (Predicted) ~3.5 4.2 ~3.8
Solubility Low (bromine reduces polarity) Very low (soil formulation) Moderate (oxazole enhances water affinity)
Thermal Stability High (dimethoxy groups stabilize) High Moderate

Q & A

Q. How can cross-coupling reactions expand the compound’s derivatization for functional screens?

  • Methodology : Utilize Suzuki-Miyaura coupling (Pd(PPh3 _3)4_4/K2_2CO3_3) to introduce aryl/heteroaryl groups at the bromine site. Screen derivatives against cancer cell lines (MTT assays) to identify enhanced cytotoxicity .

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